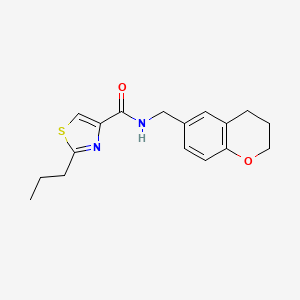

![molecular formula C15H16N4OS2 B5519802 6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)

6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have drawn significant interest due to their diverse pharmacological activities and applications in medicinal chemistry. They serve as core structures for developing potential therapeutic agents, including antiviral, antimicrobial, and antitubercular compounds.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves strategies such as the cyclization of aminopyridines with appropriate precursors. For example, Hamdouchi et al. (1999) outlined the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, emphasizing stereospecific reactions for antiviral applications (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as X-ray diffraction and DFT studies. Qin et al. (2019) reported the crystal structure and DFT analysis of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, highlighting the consistency between theoretical and experimental structures (Qin et al., 2019).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

The chemical compound mentioned has been studied within the context of synthesizing diverse heterocyclic derivatives. Research has explored its reactions with different active methylene compounds, leading to the creation of various pyridopyrazolopyrimidine derivatives, as well as the formation of imidazo and triazine derivatives through reactions with halo compounds and diazotization processes. Such synthetic pathways highlight the compound's versatility in generating a broad array of heterocyclic structures with potential biological activities (N. M. Rateb, 2014).

Medicinal Chemistry Applications

In medicinal chemistry, there's interest in modifying the core structure of compounds similar to the one to enhance their pharmacological profiles or reduce metabolic liabilities. For instance, systematic modifications to the imidazo[1,2-a]pyrimidine scaffold have been investigated to reduce metabolism mediated by aldehyde oxidase, a common challenge in drug development. This research demonstrates strategic heterocycle alterations and blocking of reactive sites as effective approaches to mitigate rapid metabolism, potentially extending the utility of such compounds in therapeutic applications (A. Linton et al., 2011).

Antiulcer Agents

Further applications include the synthesis of imidazo[1,2-a]pyridines substituted at specific positions as potential antiulcer agents, showcasing the compound's relevance in developing treatments for gastrointestinal disorders. Although none of the synthesized compounds displayed significant antisecretory activity, several demonstrated promising cytoprotective properties, indicating the compound's potential as a scaffold for designing new antiulcer medications (J. Starrett et al., 1989).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and their derivatives as antiprotozoal agents highlights another significant area of application. These compounds have shown strong DNA affinities and remarkable in vitro and in vivo activity against protozoal infections, underscoring the potential of such structures in developing new treatments for diseases caused by protozoal pathogens (Mohamed A. Ismail et al., 2004).

Mécanisme D'action

The exact mechanism of action would depend on the specific biological activity of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-N-[[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS2/c1-10-3-4-13-18-12(7-19(13)6-10)15(20)16-5-11-8-22-14(17-11)9-21-2/h3-4,6-8H,5,9H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOSDRNTPJCHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=CSC(=N3)CSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5519723.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide](/img/structure/B5519728.png)

![3-(4-fluorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5519744.png)

![1,1'-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5519749.png)

![2,2-dimethylpropyl (2S,4S)-4-fluoro-2-{[(methylsulfonyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B5519760.png)

![(1S*,5R*)-3-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5519772.png)

![4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)

![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)